molecular formula C18H22N4O3 B15114174 3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole

3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole

Cat. No.: B15114174
M. Wt: 342.4 g/mol
InChI Key: OKBRAHOBTVMYKT-UHFFFAOYSA-N
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Description

3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole is a complex organic compound that features a unique combination of functional groups, including a pyridazinyl group, a pyrrolidine ring, and a benzoxazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridazinyl Intermediate: This involves the reaction of 6-methylpyridazine with appropriate reagents to introduce the oxy-methyl group.

    Synthesis of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized through cyclization reactions, often involving amines and aldehydes or ketones.

    Coupling Reactions: The pyridazinyl intermediate is then coupled with the pyrrolidine derivative under specific conditions to form the desired product.

    Formation of the Benzoxazole Ring: The final step involves the cyclization of the intermediate to form the benzoxazole ring, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-Methylpyridazin-3-yl)oxy]aniline
  • 4-Methoxy-3-[(6-Methylpyridazin-3-yl)oxy]aniline
  • 3-((6-Methylpyridazin-3-yl)oxy)-N-(4-methylpyridin-2-yl)benzamide

Uniqueness

3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone

InChI

InChI=1S/C18H22N4O3/c1-12-6-7-16(20-19-12)24-11-13-8-9-22(10-13)18(23)17-14-4-2-3-5-15(14)21-25-17/h6-7,13H,2-5,8-11H2,1H3

InChI Key

OKBRAHOBTVMYKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=C4CCCCC4=NO3

Origin of Product

United States

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